molecular formula C25H30N2O5 B12783575 epi-Carboxy quinapril CAS No. 103833-16-5

epi-Carboxy quinapril

Cat. No.: B12783575
CAS No.: 103833-16-5
M. Wt: 438.5 g/mol
InChI Key: JSDRRTOADPPCHY-BULFRSBZSA-N
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Description

Epi-Carboxy quinapril is a derivative of quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor. Quinapril is primarily used in the treatment of hypertension and congestive heart failure.

Preparation Methods

The synthesis of epi-Carboxy quinapril involves several steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its acid addition salt .

Chemical Reactions Analysis

Epi-Carboxy quinapril undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve replacing one functional group with another.

Scientific Research Applications

Epi-Carboxy quinapril has several scientific research applications:

    Chemistry: It is used as a reference standard and impurity in the study of quinapril and its related compounds.

    Biology: The compound is studied for its interactions with biological systems, particularly its role as an ACE inhibitor.

    Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of hypertension and heart failure.

    Industry: this compound is used in the pharmaceutical industry for quality control and the development of new ACE inhibitors .

Mechanism of Action

Epi-Carboxy quinapril, like quinapril, is an ACE inhibitor. It works by inhibiting the activity of the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial in the treatment of hypertension and heart failure .

Comparison with Similar Compounds

Epi-Carboxy quinapril is similar to other ACE inhibitors such as:

    Captopril: The first ACE inhibitor developed, known for its sulfhydryl group.

    Enalapril: A widely used ACE inhibitor that is converted to its active form, enalaprilat, in the body.

    Quinapril: The parent compound of this compound, known for its potent ACE inhibitory activity

This compound is unique due to its specific structural features and its role as an impurity in quinapril, providing insights into the synthesis and quality control of ACE inhibitors.

Properties

CAS No.

103833-16-5

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22+/m0/s1

InChI Key

JSDRRTOADPPCHY-BULFRSBZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O

Origin of Product

United States

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